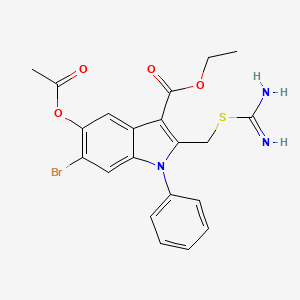
Antituberculosis agent-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antituberculosis agent-3 is a compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a class of drugs designed to combat the bacteria by targeting specific pathways essential for their survival and replication. The development of this compound is crucial in the fight against tuberculosis, especially in the context of rising drug resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antituberculosis agent-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to enhance the compound’s efficacy and stability. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Antituberculosis agent-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents like dichloromethane, catalysts like palladium on carbon, and protective groups like tert-butyloxycarbonyl. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups, which can enhance the compound’s pharmacological properties. These derivatives are often tested for their efficacy against Mycobacterium tuberculosis to identify the most potent forms.
Scientific Research Applications
Antituberculosis agent-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the biological pathways involved in tuberculosis infection and the compound’s effects on bacterial cells.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of drug-resistant tuberculosis strains.
Industry: Utilized in the development of new antituberculosis drugs and formulations to improve treatment outcomes.
Mechanism of Action
The mechanism of action of antituberculosis agent-3 involves targeting specific molecular pathways essential for the survival and replication of Mycobacterium tuberculosis. The compound inhibits the synthesis of mycolic acids, which are crucial components of the bacterial cell wall. By disrupting the cell wall synthesis, this compound weakens the bacteria, making them more susceptible to the host’s immune response and other antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A first-line antituberculosis drug that also targets mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the bacterial cell wall by targeting arabinosyltransferases.
Uniqueness
Antituberculosis agent-3 is unique in its specific targeting of mycolic acid synthesis with a different mechanism compared to isoniazid. This makes it a valuable addition to the arsenal of antituberculosis drugs, especially in cases where resistance to other drugs has developed. Its unique structure and mode of action provide an alternative pathway to combat Mycobacterium tuberculosis, potentially reducing the likelihood of cross-resistance with other drugs .
Properties
Molecular Formula |
C21H20BrN3O4S |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-(carbamimidoylsulfanylmethyl)-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C21H20BrN3O4S/c1-3-28-20(27)19-14-9-18(29-12(2)26)15(22)10-16(14)25(13-7-5-4-6-8-13)17(19)11-30-21(23)24/h4-10H,3,11H2,1-2H3,(H3,23,24) |
InChI Key |
XEYANNMNRFTJKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576321.png)
![N-[4-(propan-2-yl)benzyl]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B11576324.png)
![N-cyclohexyl-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B11576348.png)
![ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11576350.png)
![2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576354.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B11576356.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576365.png)
![3'-(4-Fluorobenzoyl)-4'-hydroxy-1'-[3-(morpholin-4-YL)propyl]-1-(prop-2-EN-1-YL)-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione](/img/structure/B11576366.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11576375.png)
![ethyl 2-[1-(4-butoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11576384.png)
![(2E)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11576390.png)
![(2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11576391.png)
![(3E)-3-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11576408.png)
![1-(4-Hydroxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576412.png)
